1-(cyclobutylmethyl)-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one
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Overview
Description
1-(Cyclobutylmethyl)-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1-(cyclobutylmethyl)-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with an aryl methyl ketone in the presence of a base.
Introduction of the Cyclobutylmethyl Group: This step involves the alkylation of the quinoline core using cyclobutylmethyl halide under basic conditions.
Attachment of the 4-Methylbenzoyl Group: The final step is the acylation of the quinoline derivative with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
1-(Cyclobutylmethyl)-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its fully reduced form, 1-(cyclobutylmethyl)-3-(4-methylphenyl)-1,4-dihydroquinoline.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl group, where nucleophiles like amines or thiols replace the carbonyl group, forming amides or thioesters.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Cyclobutylmethyl)-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives with potential pharmaceutical applications.
Biology: The compound can be used in studies to understand the biological activity of quinoline derivatives, including their antimicrobial, antiviral, and anticancer properties.
Medicine: Research into its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound may be used in the development of new materials, such as polymers or dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(cyclobutylmethyl)-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s quinoline core allows it to intercalate with DNA, potentially inhibiting DNA replication and transcription. Additionally, the benzoyl group may facilitate binding to enzyme active sites, leading to inhibition of enzymatic activity.
Comparison with Similar Compounds
1-(Cyclobutylmethyl)-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one can be compared with other quinoline derivatives, such as:
Chloroquine: An antimalarial drug with a similar quinoline core but different substituents.
Quinoline N-oxide: A derivative with an oxidized nitrogen atom, showing different reactivity and biological activity.
4-Methylquinoline: A simpler compound with a methyl group at the 4-position, lacking the cyclobutylmethyl and benzoyl groups.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to other quinoline derivatives.
Properties
IUPAC Name |
1-(cyclobutylmethyl)-3-(4-methylbenzoyl)quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO2/c1-15-9-11-17(12-10-15)21(24)19-14-23(13-16-5-4-6-16)20-8-3-2-7-18(20)22(19)25/h2-3,7-12,14,16H,4-6,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYDDZZZRQQGFHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3C2=O)CC4CCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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